N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyran Ring: The pyran ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is formed through the cyclization of a suitable amine precursor.
Coupling Reactions: The final step involves coupling the benzodioxole, pyran, and azetidine intermediates under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide: shares structural similarities with other compounds containing benzodioxole, pyran, and azetidine rings.
Similar Compounds: Examples include N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxylate and N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxylamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-10-4-12(6-16(20)24-10)25-13-7-19(8-13)17(21)18-11-2-3-14-15(5-11)23-9-22-14/h2-6,13H,7-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCKBELUIJCDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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